

# Assessing the Abuse-Deterrent Properties of Targinact® (Oxycodone/Naloxone): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Targinact |           |  |  |
| Cat. No.:            | B1245342  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the abuse-deterrent properties of **Targinact**®, a combination of the opioid agonist oxycodone and the opioid antagonist naloxone. The protocols are designed to evaluate the formulation's resistance to manipulation and to characterize the impact of tampering on drug release and potential for abuse. The methodologies are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for the evaluation of abuse-deterrent opioids.[1][2][3]

**Targinact**® is formulated as a prolonged-release tablet containing oxycodone and naloxone.[4] [5] The naloxone component is intended to counteract opioid-induced constipation through local action in the gut and has low bioavailability when taken orally as directed.[6][7] However, if the tablet is crushed or dissolved for non-oral routes of administration, such as injection or insufflation, the naloxone is released and can counteract the euphoric effects of the oxycodone, thereby deterring abuse.[8][9]

## In Vitro Laboratory Studies (Category 1)

These studies are fundamental in assessing the physical and chemical barriers of the **Targinact**® formulation.[2][3]

## **Physical Manipulation and Particle Size Distribution**

## Methodological & Application





Objective: To evaluate the resistance of **Targinact**® tablets to common methods of physical manipulation and to characterize the resulting particle size distribution.

- Tablet Selection: Randomly select a statistically relevant number of **Targinact**® tablets from a single batch.
- Manipulation Methods: Subject the tablets to a variety of mechanical forces using common household and laboratory equipment. This should include, but is not limited to:
  - Crushing with a spoon
  - Grinding with a mortar and pestle
  - Use of commercially available pill crushers
  - Cutting with a knife or razor blade
  - Grating using a household grater
- Time and Effort Measurement: For each method, record the time and effort required to compromise the tablet's integrity.
- Particle Size Analysis:
  - Collect the material resulting from each manipulation method.
  - Perform particle size distribution analysis using sieve analysis or laser diffraction.
  - The goal is to determine the percentage of particles that are fine enough for insufflation (typically <500 μm).</li>
- Data Presentation:



| Manipulation<br>Method | Time to<br>Compromise<br>(seconds) | Effort Description (e.g., number of strikes, rotations) | % Particles <<br>500 μm | % Particles <<br>150 μm |
|------------------------|------------------------------------|---------------------------------------------------------|-------------------------|-------------------------|
| Spoon Crushing         | _                                  |                                                         |                         |                         |
| Mortar and<br>Pestle   |                                    |                                                         |                         |                         |
| Pill Crusher           |                                    |                                                         |                         |                         |
| Cutting                | _                                  |                                                         |                         |                         |
| Grating                |                                    |                                                         |                         |                         |

## **Extraction and Solubility Studies**

Objective: To determine the efficiency of extracting oxycodone and naloxone from intact and manipulated **Targinact**® tablets using various solvents.

- Sample Preparation: Use both intact and manipulated (crushed/ground) Targinact® tablets.
- Solvent Selection: Employ a range of solvents with varying polarity and pH, including:
  - Water (room temperature and heated)
  - Ethanol solutions (e.g., 20%, 40%, 95%)
  - Acidic solutions (e.g., 0.1 N HCl, vinegar)
  - Basic solutions (e.g., 0.1 N NaOH)
  - Common organic solvents (e.g., isopropyl alcohol, acetone)
- Extraction Procedure:



- Incubate a known amount of the tablet material in a defined volume of each solvent for a specified period (e.g., 15 minutes, 1 hour, 4 hours) with agitation.
- Filter the resulting solution to remove solid particles.
- Quantification: Analyze the concentration of oxycodone and naloxone in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
- Data Presentation:

| Solvent      | Tablet State | Incubation<br>Time | Oxycodone<br>Extracted<br>(mg) | Naloxone<br>Extracted<br>(mg) | Oxycodone <i>l</i><br>Naloxone<br>Ratio |
|--------------|--------------|--------------------|--------------------------------|-------------------------------|-----------------------------------------|
| Water (25°C) | Intact       | 15 min             |                                |                               |                                         |
| Water (25°C) | Crushed      | 15 min             | _                              |                               |                                         |
| 40% Ethanol  | Intact       | 1 hr               | _                              |                               |                                         |
| 40% Ethanol  | Crushed      | 1 hr               | _                              |                               |                                         |
| 0.1 N HCl    | Intact       | 4 hr               | _                              |                               |                                         |
| 0.1 N HCI    | Crushed      | 4 hr               | _                              |                               |                                         |

## **Syringeability and Injectability Studies**

Objective: To assess the feasibility of preparing and injecting a solution of **Targinact**® for intravenous abuse.

- Solution Preparation: Attempt to dissolve manipulated **Targinact**® tablet material in a small volume of water (e.g., 2-5 mL).
- Syringeability:
  - Attempt to draw the resulting solution/suspension into a syringe (e.g., 25-gauge needle).



- Record the ease of drawing the liquid, noting any clogging or resistance.
- Injectability:
  - Attempt to expel the contents of the syringe.
  - Record the force required and observe for any clogging.
  - Note the viscosity and presence of any particulate matter.

#### Data Presentation:

| Parameter            | Observation                                        |
|----------------------|----------------------------------------------------|
| Ease of Dissolution  | (e.g., Forms a viscous gel, precipitates)          |
| Ease of Syringe Draw | (e.g., Easy, difficult, clogged)                   |
| Ease of Injection    | (e.g., Easy, difficult, clogged)                   |
| Solution Appearance  | (e.g., Clear, cloudy, viscous, particulate matter) |

## In Vivo Pharmacokinetic Studies (Category 2)

These studies evaluate how manipulation of **Targinact**® affects the absorption of oxycodone and naloxone in the body.[2][10]

Objective: To compare the pharmacokinetic profiles of oxycodone and naloxone after oral administration of intact **Targinact**® versus manipulated **Targinact**® (e.g., crushed and administered orally or intranasally).

- Study Design: A randomized, single-dose, crossover study in healthy, non-dependent, recreational opioid users is recommended.[11]
- Treatment Arms:
  - Arm A: Intact Targinact® tablet (oral)



- Arm B: Crushed Targinact® tablet (oral)
- Arm C: Crushed Targinact® powder (intranasal)
- Arm D: Intravenous oxycodone/naloxone solution (for comparison of abuse potential)[12]
- Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).
- Bioanalytical Method: Analyze plasma samples for oxycodone and naloxone concentrations using a validated LC-MS/MS method.
- Pharmacokinetic Parameters: Calculate key PK parameters including Cmax, Tmax, and AUC for both analytes.
- Data Presentation:

| Parameter            | Treatment Arm       | Oxycodone | Naloxone |
|----------------------|---------------------|-----------|----------|
| Cmax (ng/mL)         | Arm A (Intact Oral) |           |          |
| Arm B (Crushed Oral) |                     |           |          |
| Arm C (Intranasal)   | _                   |           |          |
| Tmax (hr)            | Arm A (Intact Oral) |           |          |
| Arm B (Crushed Oral) |                     | -         |          |
| Arm C (Intranasal)   | _                   |           |          |
| AUC (ng*hr/mL)       | Arm A (Intact Oral) |           |          |
| Arm B (Crushed Oral) |                     | -         |          |
| Arm C (Intranasal)   | _                   |           |          |

## **Human Abuse Potential (HAP) Studies (Category 3)**

These clinical studies are designed to assess the subjective effects and relative abuse potential of **Targinact**®.[2]

## Methodological & Application





Objective: To evaluate the "drug liking" and other abuse-related subjective effects of manipulated **Targinact**® compared to oxycodone alone and placebo.

- Study Design: A randomized, double-blind, placebo-controlled, crossover study in nondependent, recreational opioid users.
- Treatment Arms:
  - Manipulated Targinact® (e.g., intranasal powder)
  - Equivalent dose of manipulated oxycodone (intranasal powder)
  - Placebo
- Subjective Assessments: Utilize validated visual analog scales (VAS) and questionnaires at specified time points to assess:
  - Drug Liking ("At this moment, how much do you like the drug effect?")
  - Willingness to Take Drug Again
  - Good Drug Effects
  - Bad Drug Effects
  - Any Drug Effects
  - Feeling High
  - Nausea
  - Drowsiness
- Data Presentation:



| Subjective Measure<br>(Peak Effect) | Manipulated<br>Targinact® | Manipulated<br>Oxycodone | Placebo |
|-------------------------------------|---------------------------|--------------------------|---------|
| Drug Liking (VAS)                   |                           |                          |         |
| Willingness to Take<br>Again (VAS)  |                           |                          |         |
| Feeling High (VAS)                  | _                         |                          |         |
| Good Drug Effects<br>(VAS)          |                           |                          |         |
| Bad Drug Effects<br>(VAS)           | -                         |                          |         |

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for assessing **Targinact**'s abuse-deterrent properties.





Click to download full resolution via product page

Caption: Signaling pathways of **Targinact**'s components in intended vs. abuse scenarios.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. fda.gov [fda.gov]







- 2. tandfonline.com [tandfonline.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 5. prescqipp.info [prescqipp.info]
- 6. Haute Autorité de Santé TARGINACT (oxycodone/naloxone), opioid agonist-antagonist combination [has-sante.fr]
- 7. purdue.ca [purdue.ca]
- 8. Oxycodone/Naloxone: role in chronic pain management, opioid-induced constipation, and abuse deterrence PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sahpra.org.za [sahpra.org.za]
- 10. Duane Morris LLP FDA Publishes Draft Guidance on Abuse-Deterrence Testing of Generic Solid Oral Opioid Drug Products [duanemorris.com]
- 11. youtube.com [youtube.com]
- 12. Abuse Potential of Intravenous Oxycodone/Naloxone Solution in Nondependent Recreational Drug Users PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Abuse-Deterrent Properties of Targinact® (Oxycodone/Naloxone): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245342#protocol-for-assessing-targinact-s-abuse-deterrent-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com